Cyclohexanecarboxylic acid
Overview
Description
Cyclohexanecarboxylic acid is a type of cyclohexanepolycarboxylic acid, which has been studied for its coordination chemistry and potential applications in materials science, particularly as magnetic materials. The conformational transformation of cyclohexanecarboxylic acid in the presence of various metal ions under hydrothermal conditions has been explored, and the α-proton removal mechanism is a topic of interest .
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid derivatives has been achieved through various methods. For instance, a functionalized cyclohexene skeleton of GS4104 was diastereoselectively synthesized using L-serine, ring-closing metathesis, and diastereoselective Grignard reactions, with the absolute configurations of key intermediates confirmed by NMR studies . Additionally, a copper(ii) metal-organic framework (MOF) has been synthesized and shown to catalyze the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid efficiently in a water/ionic liquid medium .
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylic acid and its derivatives has been extensively studied. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been determined to be monoclinic with specific dimensions and angles, providing insights into the conformation of the carboxylic group in various acids . The conformational preferences of cyclohexanetetracarboxylate ligands in metal-organic frameworks have also been investigated, revealing that these ligands can adopt different conformations depending on the metal ions they coordinate with .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanecarboxylic acid are influenced by its molecular structure and the presence of functional groups. Supramolecular architectures of cyclohexane-1,3-cis,5-cis-tricarboxylic acid have been observed to form various motifs, such as tapes, sheets, and networks, through hydrogen bonding interactions . The intramolecular inclusion of β-cyclodextrins linked with a cyclohexyl group has been analyzed using NMR spectroscopy, demonstrating temperature-independent complex formation in water . Furthermore, the study of isomeric cyclohexanedicarboxylates of Cd and Mn has revealed different structural motifs, such as chain and layered structures, and the favored e,e conformation of the cyclohexane ring .
Scientific Research Applications
Coordination Chemistry and Material Science Applications
Cyclohexanecarboxylic acid demonstrates significant potential in the field of coordination chemistry. Research has explored its application in materials science, particularly as a component in magnetic materials. The interaction of cyclohexanecarboxylic acid with various metal ions under hydrothermal conditions leads to conformational transformations, which are crucial for developing novel materials with specific magnetic properties (Lin & Tong, 2011).
Microbial Metabolism and Environmental Implications
The aerobic metabolism of cyclohexanecarboxylic acid by certain bacteria, such as Acinetobacter anitratum, highlights its role in environmental biodegradation. This process involves the transformation of cyclohexanecarboxylic acid into various compounds, suggesting its potential use in bioremediation and the understanding of microbial pathways (Rho & Evans, 1975).
Chemical Synthesis and Industrial Applications
Cyclohexanecarboxylic acid is utilized in chemical synthesis, particularly in the hydrogenation of benzoic acid. Its efficient production in supercritical CO2 at low temperatures indicates its significance in industrial chemistry, providing a more environmentally friendly approach to creating cyclohexanecarboxylic acid (Wang & Zhao, 2007).
Renewable Energy Applications
In the realm of renewable energy, cyclohexanecarboxylic acid derivatives have been used to solidify ionic liquid electrolytes for dye-sensitized solar cells. This application demonstrates the compound's versatility and its potential in enhancing the efficiency and practicality of solar energy technologies (Décoppet et al., 2014).
Biotechnology and Microbial Research
Research on Corynebacterium cyclohexanicum, a bacterium that utilizes cyclohexanecarboxylic acid, provides insights into microbial physiology and taxonomy. Understanding the metabolic pathways of such bacteria can inform biotechnological applications and environmental studies (Tokuyama & Kaneda, 1973).
Catalysis and Chemical Reactions
Cyclohexanecarboxylic acid plays a role in catalytic processes, such as the hydrocarboxylation of alkanes with carbon monoxide. This reaction exemplifies its utility in creating valuable chemicals through innovative catalytic methods (Fujiwara et al., 1989).
Supramolecular Chemistry
The compound is significant in supramolecular chemistry, where its inclusion in various acid∶base complexes leads to the formation of diverse supramolecular acid motifs. This includes tapes, sheets, and networks, which have implications in materials science and molecular engineering (Shan et al., 2003).
Safety And Hazards
properties
IUPAC Name |
cyclohexanecarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSOFKMUBTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
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Record name | Cyclohexanecarboxylic acid | |
Source | ChemIDplus | |
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Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |
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DSSTOX Substance ID |
DTXSID8059180 | |
Record name | Cyclohexanecarboxylic acid | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour | |
Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
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Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
Record name | Cyclohexanecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |
Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |
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Density |
1.029-1.037 | |
Record name | Cyclohexanecarboxylic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | Cyclohexanecarboxylic acid | |
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Product Name |
Cyclohexanecarboxylic acid | |
CAS RN |
98-89-5, 50825-29-1 | |
Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
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Record name | CYCLOHEXANECARBOXYLIC ACID | |
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Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
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Record name | CYCLOHEXANECARBOXYLIC ACID | |
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Record name | Cyclohexanecarboxylic acid | |
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Melting Point |
31 - 32 °C | |
Record name | Cyclohexanecarboxylic acid | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Citations
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